

Schineolignin B: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schineolignin B is a naturally occurring lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra chinensis, particularly those with a dibenzocyclooctadiene skeleton, have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Schineolignin B**, along with detailed experimental protocols for its isolation and characterization, and insights into its potential biological activities and associated signaling pathways.

Chemical Structure and Stereochemistry

Schineolignin B is a dibenzocyclooctadiene lignan characterized by a complex stereochemistry. Its systematic name is (5R,6S,7S,11R,13S)-5,6,7,13-tetrahydro-1,2,3,11-tetramethoxy-6,7-dimethyl-5,8-methanodibenzo[a,c]cyclodecen-13-ol. The core of the molecule consists of a strained eight-membered ring fused with two phenyl rings. The relative and absolute stereochemistry of the chiral centers are crucial for its biological activity.

The stereochemical configuration of **Schineolignin B** has been determined through extensive spectroscopic analysis, particularly 2D NMR techniques such as NOESY, and by comparison

with known lignans from the same plant source. The specific rotation of **Schineolignin B** further confirms its chiral nature.

Data Presentation Spectroscopic Data for Schineolignin B

The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for **Schineolignin B**, which are fundamental for its structural identification and characterization.

Table 1: ¹H NMR (600 MHz, CDCl₃) Data for **Schineolignin B**

Position	δΗ (ррт)	Multiplicity	J (Hz)
4	6.53	S	
9	6.89	S	_
10	6.64	S	_
H-5	2.58	m	_
H-6	1.85	m	_
6-CH₃	0.99	d	7.2
H-7	1.80	m	
7-CH₃	0.77	d	7.2
H-13	4.75	d	9.0
1-OCH₃	3.89	S	_
2-OCH₃	3.92	S	_
3-ОСН₃	3.87	S	_
11-OCH₃	3.52	S	

Table 2: ¹³C NMR (150 MHz, CDCl₃) Data for **Schineolignin B**

Position	δС (ррт)	Position	δC (ppm)
1	152.2	9	109.8
2	141.2	10	104.2
3	151.8	11	149.2
4	106.8	12	134.5
5	44.2	13	73.1
6	33.8	1-OCH₃	56.1
6-CH₃	13.2	2-OCH₃	61.2
7	41.5	3-OCH₃	56.1
7-CH ₃	21.8	11-OCH₃	57.9
8	124.7		

Experimental ProtocolsIsolation of Schineolignin B

The following is a representative protocol for the isolation of **Schineolignin B** from the fruits of Schineolignic schinensis:

- Extraction: Air-dried and powdered fruits of S. chinensis are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- Column Chromatography: The ethyl acetate fraction, which typically contains the lignans, is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol.
- Further Purification: Fractions containing lignans are combined and further purified by repeated column chromatography on silica gel, Sephadex LH-20, and preparative High-

Performance Liquid Chromatography (HPLC) to yield pure Schineolignin B.

Structure Elucidation

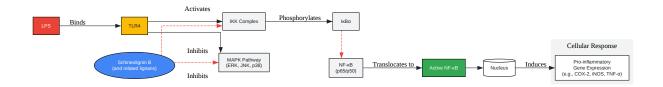
The chemical structure of **Schineolignin B** is determined using a combination of spectroscopic techniques:

- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.
- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to identify the proton and carbon skeletons. 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, are crucial for establishing the connectivity and relative stereochemistry of the molecule.
- Optical Rotation: The specific rotation is measured to determine the chiroptical properties of the compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **Schineolignin B** are limited, the broader class of dibenzocyclooctadiene lignans from Schisandra chinensis is well-documented for its pharmacological effects, particularly anti-inflammatory and neuroprotective activities.[1][2][3] These effects are often attributed to the modulation of key signaling pathways involved in inflammation and cellular stress responses.

Anti-Inflammatory Activity


Dibenzocyclooctadiene lignans have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4][5] A primary mechanism for this is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation. Lignans from Schisandra can prevent the activation of NF-κB, thereby reducing the expression of inflammatory cytokines and enzymes. Additionally, the mitogen-activated protein kinase (MAPK) pathway is another target for the anti-inflammatory action of these lignans.[5]

Neuroprotective Effects

The neuroprotective properties of Schisandra lignans are linked to their ability to mitigate oxidative stress and excitotoxicity in neuronal cells.[2] They have been shown to protect neurons from glutamate-induced toxicity by reducing intracellular calcium influx and inhibiting the formation of reactive oxygen species.[2]

The following diagram illustrates a plausible signaling pathway for the anti-inflammatory effects of dibenzocyclooctadiene lignans like **Schineolignin B**, based on current literature.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene lignans from Schisandra chinensis protect primary cultures of rat cortical cells from glutamate-induced toxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection of seven dibenzocyclooctadiene lignans from Schisandra chinensis against serum and glucose deprivation injury in SH-SY5Y cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]

- 5. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects [mdpi.com]
- 6. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Schineolignin B: A Technical Guide to its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12105311#schineolignin-b-chemical-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com